molecular formula C11H6N4O5S B8091936 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

Cat. No.: B8091936
M. Wt: 306.26 g/mol
InChI Key: ZNQNGSFHPGGZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-: is a complex organic compound known for its unique structural properties and diverse applications This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing robust and scalable processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- stands out due to the presence of the thio group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with thiol groups or other nucleophiles.

Properties

IUPAC Name

[4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQNGSFHPGGZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.